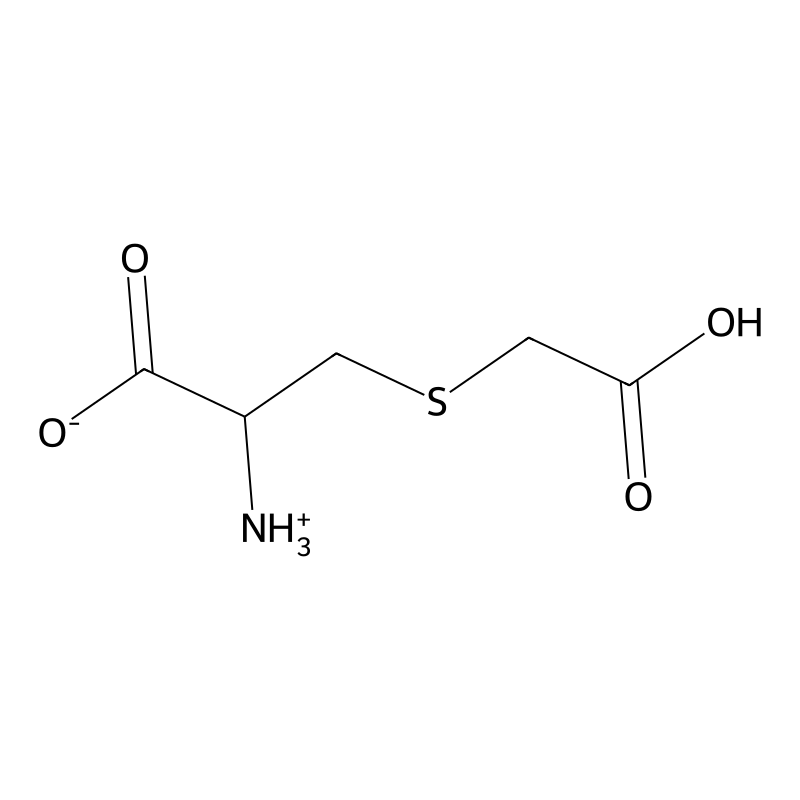S-Carboxymethylcysteine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Isomeric SMILES
S-Carboxymethylcysteine is a derivative of the amino acid cysteine, characterized by the addition of a carboxymethyl group to its thiol side chain. The chemical formula for S-Carboxymethylcysteine is C₅H₉NO₄S, and it is known for its role in various biochemical processes. It can be formed through the reaction of iodoacetic acid with sulfhydryl groups in proteins, leading to its recognition as a significant compound in both pharmacological and biological contexts .
SCMC is generally considered safe for most adults when taken at recommended doses. However, some potential side effects include nausea, vomiting, diarrhea, and stomach upset [].
There is limited data on long-term safety and its use in specific populations like pregnant or breastfeeding women requires caution and consultation with a healthcare professional [].
Mucolytic Properties
A key area of research is SCMC's ability to thin mucus. Studies have shown that SCMC can reduce the viscosity of sputum, making it easier to cough up. This can be beneficial for people with chronic obstructive pulmonary disease (COPD) and other conditions that cause thick, sticky mucus PubMed.
Anti-oxidant and Anti-inflammatory Effects
Research suggests that SCMC may have additional benefits beyond simply thinning mucus. In vitro studies have shown that SCMC may act as a free radical scavenger and exhibit anti-inflammatory properties . These properties could potentially be helpful in managing the underlying inflammation and oxidative stress associated with COPD and other respiratory diseases.
Combination Therapy
Some research explores the use of SCMC in combination with antibiotics. Studies suggest that SCMC may increase the penetration of antibiotics like amoxicillin into bronchial secretions, potentially improving their effectiveness in treating bacterial respiratory infections .
Ongoing Research and Considerations
While SCMC has been used for decades, research on its effectiveness continues. Some studies have shown positive results, while others have been less conclusive. Further research is needed to determine the optimal dosage, treatment duration, and long-term effects of SCMC for specific respiratory conditions. Additionally, the standardization of methods for studying sputum viscosity remains an ongoing challenge in SCMC research .
S-Carboxymethylcysteine exhibits various biological activities, primarily as a mucolytic agent. It helps to reduce mucus viscosity and facilitate easier expectoration in respiratory conditions. Additionally, it has been studied for its potential anti-inflammatory properties and its role in modulating oxidative stress within cells . The compound's ability to interact with thiol groups makes it a valuable player in redox biology.
S-Carboxymethylcysteine can be synthesized through multiple methods:
- Reaction with Iodoacetic Acid: This method involves treating cysteine with iodoacetic acid, leading to the formation of S-Carboxymethylcysteine through nucleophilic substitution.
- Enzymatic Synthesis: Enzymes such as S-Carboxymethylcysteine synthase from Escherichia coli catalyze the formation of S-Carboxymethylcysteine from 3-chloro-L-alanine and thioglycolic acid .
- Photolysis Methods: Certain photo
S-Carboxymethylcysteine is primarily used in medical applications, particularly as a mucolytic agent in treating respiratory disorders such as chronic obstructive pulmonary disease and bronchitis. Its ability to break down mucus makes it beneficial for patients suffering from excessive mucus production. Additionally, it has potential applications in research related to oxidative stress and glycation processes in diabetes .
Research indicates that S-Carboxymethylcysteine interacts with various biological molecules, particularly proteins and other amino acids. Its formation as an adduct with glyoxal suggests that it may play a role in the pathophysiology of diabetes-related complications due to glycation processes. Studies have shown that the presence of S-Carboxymethylcysteine can influence the structure and function of proteins by modifying their thiol groups, potentially affecting their activity and stability .
Several compounds share structural or functional similarities with S-Carboxymethylcysteine:
| Compound | Structure/Functionality | Uniqueness of S-Carboxymethylcysteine |
|---|---|---|
| N-Acetylcysteine | Acetylated form of cysteine; antioxidant properties | Primarily acts as a mucolytic agent; more focused on mucus reduction than antioxidant activity. |
| Cysteamine | Aminoethanethiol; precursor to cysteine | Contains a primary amine rather than a carboxymethyl group; different reactivity profile. |
| Carbocisteine | Mucolytic agent similar to S-Carboxymethylcysteine | Distinct chemical structure; may have different efficacy profiles in mucolytic action. |
S-Carboxymethylcysteine stands out due to its specific role as an advanced glycation endproduct and its unique synthesis pathways that involve both chemical and enzymatic processes.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Related CAS
Drug Indication
Mechanism of Action
Absorption Distribution and Excretion
About 30% to 60% of an orally administered dose is detected unchanged in the urine.
Carbocisteine penetrates well into the lung and bronchial secretions.
Clearance information for carbocisteine is not readily available in the literature.
Metabolism Metabolites
Wikipedia
Rivoglitazone








